molecular formula C12H17ClN2O3 B1382695 5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride CAS No. 1881330-69-3

5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride

Cat. No.: B1382695
CAS No.: 1881330-69-3
M. Wt: 272.73 g/mol
InChI Key: ODDMBLGPMHDIOF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride: is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features an aminomethyl group and a 4-ethoxyphenyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. This reaction often requires the use of a base, such as sodium hydroxide, and is carried out under reflux conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction. This involves the reaction of an aldehyde with ammonia or an amine in the presence of a reducing agent, such as sodium cyanoborohydride.

    Attachment of the 4-Ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated phenyl compound with an ethoxide ion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring, altering the compound’s chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Oxazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death.

    Pathways Involved: The inhibition of protein synthesis disrupts essential cellular processes, ultimately resulting in the bactericidal effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.

Uniqueness

5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its aminomethyl and 4-ethoxyphenyl groups contribute to its unique reactivity and biological activity, distinguishing it from other oxazolidinones.

Biological Activity

5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride is a derivative of oxazolidinone, a class of compounds known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 1881330-69-3
  • Molecular Formula : C12H17ClN2O3
  • Molecular Weight : 272.73 g/mol
  • Purity : 95% .

Oxazolidinones, including the compound in focus, primarily exert their biological effects by inhibiting protein synthesis. They bind to the 50S subunit of bacterial ribosomes, blocking the initiation of translation. This mechanism is crucial for their antibacterial properties and has been explored for potential anticancer applications as well.

Antimicrobial Activity

Research indicates that oxazolidinones have significant antimicrobial properties. They are effective against a range of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's structure suggests it may share similar antimicrobial efficacy due to its oxazolidinone backbone.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidinone derivatives. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 and HeLa) have shown that certain oxazolidinone derivatives can induce apoptosis and inhibit cell proliferation. Notably, compounds derived from the oxazolidinone class have demonstrated IC50 values indicating effective cytotoxicity against these cancer cells .
CompoundCell LineIC50 (µM)
Oxazolidinone AMCF-717.66
Oxazolidinone BHeLa31.10

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its efficacy and mechanism.

Case Studies

  • In Vitro Efficacy : A study evaluated the antiproliferative effects of various oxazolidinone derivatives on cancer cell lines. The results indicated that specific derivatives could significantly reduce cell viability through apoptosis pathways involving caspase activation and mitochondrial dysfunction .
  • Mechanistic Insights : Research has shown that some oxazolidinones can induce G1 phase arrest in the cell cycle, leading to reduced proliferation rates in cancer cells. This was evidenced by decreased Cyclin D1 expression and increased reactive oxygen species (ROS) levels following treatment .

Properties

IUPAC Name

5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-2-16-10-5-3-9(4-6-10)14-8-11(7-13)17-12(14)15;/h3-6,11H,2,7-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDMBLGPMHDIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(OC2=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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